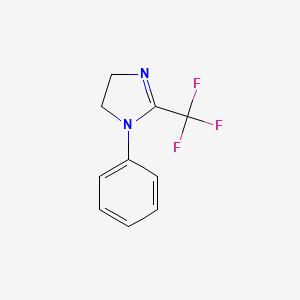
Ethyl 3-(2-carboxy-vinyl)-5-nitro-1H-indole-2-carboxylate
Descripción general
Descripción
The compound “Ethyl 3-(2-carboxy-vinyl)-5-nitro-1H-indole-2-carboxylate” is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms. It contains functional groups such as carboxylate, nitro, and vinyl, which are common in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indole group suggests a fused ring structure, which is a common motif in many biologically active compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the nitro group might be reduced to an amino group, and the carboxylate group could participate in esterification or amide formation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups like carboxylate and nitro could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthesis of Imidazoles
Imidazoles are crucial heterocycles in medicinal chemistry, and Ethyl 3-(2-carboxy-vinyl)-5-nitro-1H-indole-2-carboxylate can be used in the regiocontrolled synthesis of these compounds. The ability to manipulate the functional groups during synthesis allows for the creation of imidazoles with specific properties, which can be used in pharmaceuticals and agrochemicals .
Antimicrobial Agents
The compound has potential applications in the development of new antimicrobial agents. Research indicates that derivatives of this compound can exhibit significant activity against various microbial strains, which could lead to the development of novel antibiotics or disinfectants .
Organic Synthesis
In organic synthesis, this compound can serve as a precursor for the formation of complex molecules. Its reactive vinyl group allows for various coupling reactions, which can be utilized to create a wide array of organic structures, potentially useful in material science and combinatorial chemistry .
Bioconjugation
The compound’s structure is conducive to bioconjugation techniques. It can be used to attach biomolecules to various substrates, which is a critical process in drug discovery and the development of diagnostic tools .
Inhibitors Development
Ethyl 3-(2-carboxy-vinyl)-5-nitro-1H-indole-2-carboxylate can be used in the design of enzyme inhibitors. By targeting specific enzymes, it can help in the treatment of diseases where enzyme regulation is crucial .
Material Science
The compound’s unique structure makes it suitable for creating novel materials with specific properties. It can be incorporated into polymers or other materials to enhance their functionality or to impart new characteristics .
Quorum Sensing Inhibition
There is potential for this compound to be used in disrupting quorum sensing pathways in bacteria. This application could lead to new methods of controlling bacterial populations and preventing the formation of biofilms .
Agricultural Chemistry
In the field of agricultural chemistry, derivatives of Ethyl 3-(2-carboxy-vinyl)-5-nitro-1H-indole-2-carboxylate can be explored for their herbicidal or fungicidal properties. This could lead to the development of new, more effective plant protection chemicals .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-3-(2-ethoxycarbonyl-5-nitro-1H-indol-3-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6/c1-2-22-14(19)13-9(4-6-12(17)18)10-7-8(16(20)21)3-5-11(10)15-13/h3-7,15H,2H2,1H3,(H,17,18)/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKYHZYBCBZETG-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-carboxy-vinyl)-5-nitro-1H-indole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-Methoxynaphthalen-1-yl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone](/img/structure/B1512359.png)



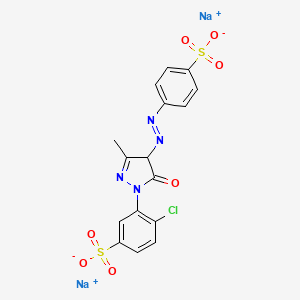
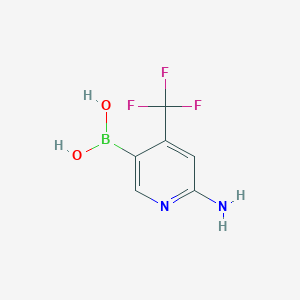



![1-(Benzo[c][1,2,5]thiadiazol-4-yl)ethanone](/img/structure/B1512383.png)
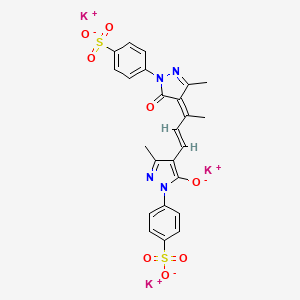
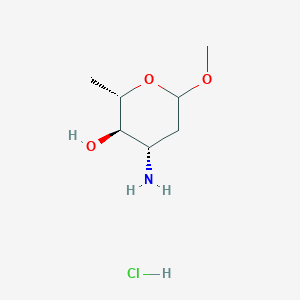
![[6]Cycloparaphenylene](/img/structure/B1512388.png)
